2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one
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Overview
Description
2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and provides good yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines and their derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl](phenyl)methanone: Another pyrido[2,3-d]pyrimidine derivative with different substituents.
8-Amino-5-chloro-7-phenyl-2,3-dihydropyrido[3,4-d]pyrimidine-1,4-dione: A similar compound with a different substitution pattern.
Uniqueness
2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
830-64-8 |
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Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-amino-4,8-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4O/c1-5-6-3-4-7(14)13(2)8(6)12-9(10)11-5/h3-4H2,1-2H3,(H2,10,11,12) |
InChI Key |
SQNCMZQMHOCMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)N)C |
Origin of Product |
United States |
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